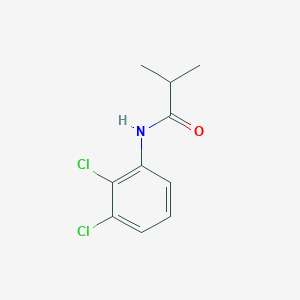

N-(2,3-dichlorophenyl)-2-methylpropanamide

Description

Contextualization of Substituted Amide Chemistry and Its Research Significance

Amides are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. They are formally derived from carboxylic acids by the replacement of the hydroxyl (-OH) group with an amino (-NH2) or a substituted amino (-NHR or -NRR') group. The stability and versatility of the amide bond make these compounds ubiquitous in nature and synthetic chemistry.

Substituted amides, where one or both hydrogen atoms on the nitrogen are replaced by other organic groups (alkyl, aryl, etc.), are of significant research interest. This substitution pattern profoundly influences the compound's physical and chemical properties, including its stability, reactivity, and biological activity. The amide linkage is a cornerstone of biochemistry, forming the peptide bonds that link amino acids into proteins.

In medicinal chemistry and drug design, the amide group is a common feature in many pharmaceutical agents due to its ability to form stable bonds and participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The synthesis of amides is a core reaction in organic chemistry, with numerous methods developed to create these valuable linkages efficiently.

Overview of Dichlorophenyl Propanamides in Contemporary Chemical Science

Within the vast family of amides, dichlorophenyl propanamides represent a significant subgroup. These compounds are characterized by a propanamide moiety attached to a dichlorinated phenyl ring. The position of the two chlorine atoms on the phenyl ring gives rise to various isomers, each with potentially distinct chemical and biological properties.

The presence of the dichlorophenyl group imparts unique electronic characteristics and hydrophobicity to the molecule, which can influence its behavior in biological systems. For instance, N-(3,4-dichlorophenyl)propanamide, commonly known as Propanil (B472794), is a widely used post-emergence herbicide in agriculture, particularly for rice crops. Its mode of action involves the inhibition of photosynthesis in target weeds.

Research into dichlorophenyl propanamides is not limited to agrochemicals. These compounds are also investigated in pharmaceutical and medicinal chemistry. The strategic placement of chlorine atoms on a molecule can enhance its biological activity or modify its pharmacokinetic properties. For example, N-(2,3-Dichlorophenyl)propanamide is a compound of interest in chemical research for its potential applications in the development of new agrochemicals or pharmaceuticals. wikipedia.org The stability of these compounds can be influenced by environmental conditions, and they may undergo degradation through processes like hydrolysis. wikipedia.org

N-(2,3-Dichlorophenyl)-2-Methylpropanamide within the Broader Scope of Amide-Based Compounds

This compound is a specific substituted amide that combines the structural features of a 2,3-dichlorophenyl group with a 2-methylpropanamide (also known as isobutyramide) moiety. As a member of the dichlorophenyl propanamide family, its properties and potential applications are influenced by both the dichlorinated aromatic ring and the branched alkyl chain of the amide.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its chemical nature allows for certain predictions regarding its synthesis and properties based on well-established principles of organic chemistry. The synthesis would typically involve the reaction of 2,3-dichloroaniline (B127971) with 2-methylpropanoyl chloride. wikipedia.orgchembk.com This is a standard method for forming an amide bond, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The structure of this compound suggests it is likely a solid at room temperature with low solubility in water due to its hydrophobic dichlorophenyl ring. wikipedia.orgcymitquimica.com Its research potential lies in areas where dichlorophenyl amides have already shown promise, such as in the development of biologically active compounds for agriculture or medicine. The specific 2,3-dichloro substitution pattern and the branched 2-methylpropyl group would differentiate its properties from other isomers and analogues, making it a candidate for synthesis and further investigation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11Cl2NO |

| Molecular Weight | 232.11 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

Table 2: Comparison of Related Dichlorophenyl Amide Compounds

| Compound Name | Structure | Key Research Area/Application |

| N-(3,4-dichlorophenyl)propanamide (Propanil) | A propanamide linked to a 3,4-dichlorophenyl group. | Widely used as a post-emergence herbicide. wikipedia.org |

| N-(2,3-Dichlorophenyl)propanamide | A propanamide linked to a 2,3-dichlorophenyl group. | Investigated for potential use in agrochemicals and pharmaceuticals. wikipedia.org |

| This compound | A 2-methylpropanamide linked to a 2,3-dichlorophenyl group. | A subject for synthesis and investigation based on the properties of related compounds. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSRKQVHMMBFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268537 | |

| Record name | N-(2,3-Dichlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90919-82-7 | |

| Record name | N-(2,3-Dichlorophenyl)-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90919-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dichlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for N 2,3 Dichlorophenyl 2 Methylpropanamide and Its Derivatives

Strategic Approaches to Amide Bond Formation in N-(2,3-Dichlorophenyl)-2-Methylpropanamide Synthesis

The principal challenge in synthesizing this compound lies in the formation of the amide bond between a sterically hindered amine (2,3-dichloroaniline) and a branched carboxylic acid derivative (isobutyryl/2-methylpropanoyl derivative). The electronic properties of the dichlorinated aniline (B41778), specifically the electron-withdrawing nature of the chlorine atoms, reduce the nucleophilicity of the amino group, making the reaction more challenging than with simple anilines.

Conventional methods typically involve the activation of the carboxylic acid component. acs.org However, recent advancements have introduced novel catalytic systems and reaction paradigms to overcome these hurdles. One such paradigm is Umpolung Amide Synthesis (UmAS), which reverses the traditional polarity of the reactants. nih.gov While conventional methods use a nucleophilic amine and an electrophilic acyl donor, UmAS can employ reagents that allow for the formation of N-aryl amides without significant risk of epimerization for chiral precursors. nih.gov

Another strategic approach involves the use of coupling reagents that facilitate the amide bond formation under mild conditions. These reagents are designed to convert the carboxylic acid into a highly reactive intermediate in situ, which then readily reacts with the amine.

Table 1: Comparison of Selected Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Group | Advantages | Common Byproducts |

|---|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Widely used, effective | Ureas (can be difficult to remove) |

| Phosphonium Salts (e.g., BOP, PyBOP) | Phosphonium ester | High reactivity, low racemization | Phosphine oxides |

| Uronium Salts (e.g., HBTU, HATU) | Uronium ester | Very efficient, fast reactions | Tetramethylurea |

Exploration of Precursor Architectures and Reaction Pathways for Dichlorophenyl Propanamide Scaffolds

The synthesis of the target molecule fundamentally relies on the reaction between two key precursors: 2,3-dichloroaniline (B127971) and a derivative of 2-methylpropanoic acid. The choice of reaction pathway is heavily influenced by the specific form of the carboxylic acid precursor used.

Direct acylation of 2,3-dichloroaniline is the most straightforward pathway to this compound. This typically involves an N-acylation reaction where the amine acts as a nucleophile, attacking an electrophilic acylating agent. youtube.com The most common and reactive acylating agents for this purpose are acyl chlorides. youtube.com

The reaction involves the nucleophilic attack of the nitrogen atom of 2,3-dichloroaniline on the carbonyl carbon of an isobutyryl derivative, such as isobutyryl chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. youtube.com

A typical reaction scheme is as follows: Isobutyryl chloride + 2,3-Dichloroaniline → this compound + HCl

Acid anhydrides, like isobutyric anhydride, are also effective acylating agents. They are generally less reactive than acyl chlorides but offer advantages such as being less sensitive to moisture and producing a carboxylic acid byproduct, which is typically easier to remove than HCl. youtube.comyoutube.com

A wide array of carboxylic acid derivatives can be employed for amide synthesis, with their reactivity generally correlating with the leaving group's stability. libretexts.org The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water, which can lead to side reactions. youtube.com Therefore, activating the carboxylic acid by converting it into a more reactive derivative is a standard practice.

Table 2: Reactivity of Carboxylic Acid Derivatives in Amide Synthesis

| Derivative Type | General Structure | Leaving Group (X) | Relative Reactivity |

|---|---|---|---|

| Acyl Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride | R-CO-O-COR' | R'COO⁻ | High |

| Thioester | R-COSR' | RS⁻ | Moderate |

| Ester | R-COOR' | RO⁻ | Low |

Esters, particularly activated esters like p-nitrophenyl esters or pentafluorophenyl esters, can also serve as acylating agents. arkat-usa.org While standard alkyl esters require harsh conditions or strong catalysts to react with amines, activated esters react under much milder conditions due to the electron-withdrawing nature of the phenol (B47542) group, which makes it a better leaving group. youtube.comlibretexts.org Palladium-based catalysts have also been developed for the cross-coupling of non-activated aryl esters with aniline derivatives, though these often require high temperatures. mdpi.com

Green Chemistry Principles in the Synthesis of Substituted Propanamides

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. youtube.com These principles advocate for the reduction of waste, use of less hazardous chemicals, and employment of energy-efficient processes. semanticscholar.orgrsc.org

In the context of propanamide synthesis, several green strategies have emerged:

Catalytic Direct Amidation: Developing catalysts that enable the direct reaction of carboxylic acids and amines by facilitating water removal under mild conditions is a primary goal. mdpi.com Boric acid has been reported as a simple and effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route to amide bonds. rsc.orgnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, often resulting in high yields without extensive purification. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids aligns with green chemistry principles. youtube.comnih.gov

Electrosynthesis: Electrochemical methods can generate reactive intermediates for amide synthesis without the need for stoichiometric activating agents, thus reducing chemical waste. rsc.org

Microwave-Accelerated Synthetic Routes for N-(Dichlorophenyl)Propanamide Analogues

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govnih.gov

For the synthesis of N-(dichlorophenyl)propanamide analogues, microwave energy can be applied to the acylation reaction. The rapid heating provided by microwaves can efficiently overcome the activation energy barrier, especially for less reactive substrates like dichlorinated anilines. Protocols have been developed for the microwave-assisted synthesis of various heterocyclic and quinoline (B57606) derivatives, demonstrating the broad applicability of this technology. nih.govnih.gov The use of microwave irradiation in combination with green solvents, such as ionic liquids, can further enhance the sustainability of the synthetic process. nih.gov

Solid-Phase Synthesis Techniques for N-(Dichlorophenyl)Propanamide Derivatives

Solid-phase synthesis (SPS) is a powerful technique, originally developed for peptide synthesis by Merrifield, that allows for the efficient construction of large libraries of related compounds. arkat-usa.org In this method, one of the reactants is chemically bound to an insoluble polymer support (resin), while reagents are added in the solution phase. Excess reagents and byproducts are then easily removed by simple filtration and washing, streamlining the purification process. arkat-usa.orgmdpi.com

For the synthesis of N-(dichlorophenyl)propanamide derivatives, a solid-phase approach could involve immobilizing either the aniline or the carboxylic acid component onto a resin. For example:

Immobilized Aniline: A resin functionalized with a derivative of 2,3-dichloroaniline could be treated with a solution of isobutyryl chloride and a scavenger base.

Immobilized Carboxylic Acid: Isobutyric acid could be attached to a resin (e.g., Merrifield resin or Wang resin) and then activated using standard coupling reagents (like DCC or HOBt) before the addition of 2,3-dichloroaniline in solution. mdpi.comnih.gov

This methodology is particularly advantageous for creating a library of analogues by reacting a single resin-bound precursor with a diverse set of building blocks in a parallel or combinatorial fashion. mdpi.com

Stereoselective Synthesis of this compound Isomers

The synthesis of single enantiomers of this compound can be approached through several advanced techniques, each with its own set of advantages and challenges. These methods include classical chiral resolution, enzymatic kinetic resolution, and asymmetric synthesis using chiral catalysts.

Chiral Resolution via Diastereomeric Salt Formation

A well-established method for separating enantiomers is through the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. researchgate.netwikipedia.org For this compound, which is a neutral compound, this approach would necessitate the prior synthesis of a racemic carboxylic acid precursor, such as 2-methylpropanoic acid, which can then be resolved.

The general process involves the following steps:

Salt Formation: A racemic mixture of a chiral carboxylic acid is reacted with a single enantiomer of a chiral base (e.g., (+)-cinchotoxine, brucine, or (R)-1-phenylethylamine) to form a pair of diastereomeric salts. researchgate.netwikipedia.org

Separation: Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org

Liberation of Enantiomer: The separated diastereomeric salt is then treated with an acid to liberate the desired enantiomer of the carboxylic acid.

Amidation: The enantiomerically pure carboxylic acid is subsequently coupled with 2,3-dichloroaniline to yield the target enantiomer of this compound.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. A hypothetical resolution of racemic 2-methylpropanoic acid is presented in Table 1.

Table 1: Hypothetical Data for Chiral Resolution of Racemic 2-Methylpropanoic Acid

| Resolving Agent | Solvent | Diastereomer Yield (%) | Enantiomeric Excess of Acid (%) |

| (R)-1-Phenylethylamine | Ethanol | 45 | >98 |

| (S)-Brucine | Methanol | 42 | 95 |

| (+)-Cinchonine | Acetone | 38 | 92 |

This data is representative and based on typical results for chiral resolutions of similar carboxylic acids.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign tool for obtaining enantiomerically pure compounds. wikipedia.orgmdpi.com Lipases are a common class of enzymes used for the resolution of racemic alcohols, amines, and esters. mdpi.comresearchgate.net In the context of this compound, a lipase could be used to selectively acylate one enantiomer of a precursor amine or hydrolyze one enantiomer of a precursor amide.

For instance, a racemic mixture of 2-methylpropanamide could be subjected to enzymatic hydrolysis where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted and in high enantiomeric excess. A representative enzymatic kinetic resolution is outlined below:

Table 2: Representative Data for Enzymatic Kinetic Resolution of a Racemic Amide

| Enzyme | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess of Substrate (%) | Enantiomeric Excess of Product (%) |

| Lipase from Candida antarctica (CAL-B) | Vinyl Acetate / Toluene | 48 | >99 | 95 |

| Lipase from Pseudomonas cepacia | Isopropenyl Acetate / Dichloromethane | 50 | 98 | 97 |

| Amidase from Rhodococcus sp. | Water | 45 | 96 | >99 |

This data is illustrative of typical outcomes for enzymatic resolutions of N-aryl amides.

Asymmetric Synthesis using Chiral Catalysts

Direct asymmetric synthesis offers a more atom-economical approach by creating the desired stereocenter in a controlled manner. nih.govrsc.org This can be achieved through various strategies, including the asymmetric acylation of 2,3-dichloroaniline with a prochiral ketene (B1206846) derived from 2-methylpropanoic acid, or through the asymmetric C-H activation of the propanamide backbone.

Recent advancements have focused on the use of transition metal catalysts combined with chiral ligands to induce high levels of enantioselectivity. nih.gov For example, a chiral palladium or rhodium complex could catalyze the enantioselective coupling of 2,3-dichloroaniline with a suitable derivative of 2-methylpropanoic acid.

Another cutting-edge approach involves the directed C-H activation of an N-aryl amide. nih.govsci-hub.se A chiral directing group attached to the amide nitrogen can guide a metal catalyst to selectively functionalize one of the enantiotopic C-H bonds of the methyl groups on the 2-methylpropanamide moiety. While this has been successfully applied to the synthesis of chiral lactams, its application to acyclic amides like this compound is an area of active research. sci-hub.se

A summary of potential chiral catalysts and the expected outcomes for the asymmetric synthesis of a chiral amide is provided in Table 3.

Table 3: Potential Chiral Catalysts for Asymmetric Amide Synthesis

| Catalyst System (Metal/Ligand) | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

| Pd(OAc)₂ / (S)-BINAP | Asymmetric Amidation | 75 | 90 |

| [Rh(COD)Cl]₂ / (R)-Josiphos | Asymmetric Hydrogenation of an enamide precursor | 88 | 95 |

| Ir(III) / Chiral Hydrogen-Bond-Donor Ligand | Asymmetric C-H Amidation | 65 | 92 |

This data is hypothetical and based on results for asymmetric syntheses of structurally related chiral amides.

The choice of synthetic methodology depends on various factors, including the desired scale of production, cost-effectiveness, and the required level of enantiopurity. While chiral resolution is a classical and often reliable method, asymmetric catalysis represents a more modern and efficient approach to accessing single enantiomers of this compound and its derivatives.

Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization Research

Advanced Spectroscopic Techniques for N-(2,3-Dichlorophenyl)-2-Methylpropanamide

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic methods. Each technique provides unique insights into the molecule's structure and properties. While detailed experimental spectra for this specific compound are not widely available in the reviewed scientific literature, the principles of each technique allow for a theoretical understanding of the expected spectroscopic features based on its known functional groups and structural components.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com For this compound, the key functional groups are the secondary amide, the dichlorinated benzene (B151609) ring, and the isopropyl group.

The FT-IR spectrum of a secondary amide is characterized by several distinct absorption bands. spectroscopyonline.com The N-H stretching vibration typically appears as a single, sharp peak of medium intensity in the region of 3370–3170 cm⁻¹. spectroscopyonline.com The amide I band (primarily C=O stretching) is a strong absorption that occurs in the 1680–1630 cm⁻¹ range. spectroscopyonline.com The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹ and is usually intense. spectroscopyonline.com

The dichlorophenyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching absorptions in the 1600–1450 cm⁻¹ region. The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically below 800 cm⁻¹. The isopropyl group will show characteristic C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric).

Table 1: Expected FT-IR Vibrational Frequencies for this compound (Note: Specific experimental data for this compound is not available in the reviewed literature. This table represents expected frequency ranges based on known functional group absorptions.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3370–3170 |

| C-H Stretch (Aromatic) | Dichlorophenyl | > 3000 |

| C-H Stretch (Aliphatic) | Isopropyl | < 3000 |

| C=O Stretch (Amide I) | Secondary Amide | 1680–1630 |

| N-H Bend (Amide II) | Secondary Amide | 1570–1515 |

| C=C Stretch | Aromatic Ring | 1600–1450 |

| C-H Bend | Isopropyl | ~1465 and ~1385 |

| C-Cl Stretch | Dichlorophenyl | < 800 |

FT-Raman spectroscopy is complementary to FT-IR, providing information about molecular vibrations based on the scattering of laser light. thermofisher.com While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. thermofisher.com

For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to produce a strong signal in the Raman spectrum. The C=C stretching vibrations of the phenyl ring would also be prominent. The C-Cl bonds are also expected to be Raman active. The non-polar C-C bonds of the isopropyl group and the symmetric C-H bending modes should also be observable. In contrast to its strong IR absorption, the C=O stretch is typically a weaker band in Raman spectra.

Table 2: Expected FT-Raman Active Modes for this compound (Note: Specific experimental data for this compound is not available in the reviewed literature. This table represents expected active modes.)

| Vibrational Mode | Functional Group | Expected Raman Activity |

| Aromatic Ring Breathing | Dichlorophenyl | Strong |

| Symmetric C-H Bending | Isopropyl | Medium |

| C=C Stretch | Aromatic Ring | Strong |

| C-Cl Stretch | Dichlorophenyl | Medium-Strong |

| C-C Stretch | Isopropyl | Medium |

| C=O Stretch | Secondary Amide | Weak-Medium |

| N-H Stretch | Secondary Amide | Weak |

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the amide proton, the aromatic protons, and the protons of the isopropyl group.

Amide Proton (N-H): A singlet is expected for the amide proton, typically appearing downfield. Its chemical shift can be variable and is dependent on solvent and concentration.

Aromatic Protons: The 2,3-dichlorophenyl group has three protons on the aromatic ring. Due to their different electronic environments and coupling to each other, they are expected to appear as a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

Isopropyl Group Protons: The isopropyl group contains a methine (CH) proton and six equivalent methyl (CH₃) protons. The methine proton would appear as a septet due to coupling with the six methyl protons. The two methyl groups are chemically equivalent and would appear as a doublet due to coupling with the single methine proton.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: Specific experimental data for this compound is not available in the reviewed literature. This table represents predicted chemical shift ranges and multiplicities.)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | Variable (likely 8.0-9.5) | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.0–8.0 | Multiplet (m) | 3H |

| Methine (-CH(CH₃)₂) | 2.5–3.5 | Septet (sept) | 1H |

| Methyl (-CH(CH₃)₂) | 1.0–1.5 | Doublet (d) | 6H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

For this compound, the following signals are anticipated:

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and appears far downfield, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The dichlorophenyl ring has six aromatic carbons. The two carbons bonded to chlorine atoms will be significantly influenced by the electronegativity of the chlorine. The carbon attached to the nitrogen atom (C-N) will also have a distinct chemical shift. The remaining three carbons bearing hydrogen atoms will also appear in the aromatic region (δ 120-140 ppm). Due to the substitution pattern, all six carbons are expected to be chemically non-equivalent.

Isopropyl Carbons: The isopropyl group has two types of carbons: one methine carbon and two equivalent methyl carbons.

Table 4: Predicted ¹³C NMR Resonances for this compound (Note: Specific experimental data for this compound is not available in the reviewed literature. This table represents predicted chemical shifts.)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170–180 |

| Aromatic (C-Cl) | 130–140 |

| Aromatic (C-N) | 135-145 |

| Aromatic (C-H) | 120–130 |

| Methine (-CH(CH₃)₂) | 35–45 |

| Methyl (-CH(CH₃)₂) | 15–25 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing molecules containing chromophores, such as aromatic rings and carbonyl groups.

The this compound molecule contains a dichlorinated benzene ring conjugated with the amide functional group. This conjugated system constitutes the primary chromophore. Electronic transitions, such as π → π* and n → π, are expected. The benzene ring typically shows strong absorptions (π → π transitions) below 280 nm. The presence of the amide group and chlorine substituents will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. A weaker n → π* transition associated with the non-bonding electrons on the carbonyl oxygen may also be observed.

Table 5: Expected UV-Vis Absorption Maxima for this compound (Note: Specific experimental data for this compound is not available in the reviewed literature. This table represents expected absorption regions.)

| Transition Type | Chromophore | Expected Absorption Region (λ_max, nm) |

| π → π | Phenyl Ring / Amide | 200–300 |

| n → π | Carbonyl Group | > 300 (typically weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformation

X-ray Crystallography for this compound Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular structure of this compound. The analysis would involve growing a single crystal of the compound, bombarding it with X-rays, and analyzing the resulting diffraction pattern. From this, a detailed model of the crystal lattice, including the conformation of individual molecules and their packing, can be constructed.

Molecular Conformation and Torsion Angles

A hypothetical data table for the key torsion angles that would be determined is presented below.

| Torsion Angle | Atoms Involved | Measured Angle (°) |

| ω | C(carbonyl)-C-N-C(phenyl) | Data not available |

| φ | C-N-C(phenyl)-C(phenyl) | Data not available |

| ψ | N-C(carbonyl)-C(isopropyl)-C(methyl) | Data not available |

Intermolecular Interactions and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules interact with each other in the solid state. Of particular interest are hydrogen bonds, which are strong directional interactions that significantly influence the physical properties of a compound. In the case of this compound, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It would be expected that these groups participate in intermolecular hydrogen bonding, potentially forming chains or dimeric structures. The analysis would detail the geometry of these hydrogen bonds, including donor-acceptor distances and angles. Other intermolecular interactions, such as halogen bonding involving the chlorine atoms or van der Waals forces, would also be identified and characterized.

A summary of the potential hydrogen bonding interactions is tabulated below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation of Acceptor |

| N-H···O=C | Data not available | Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern upon ionization. For this compound, this analysis would confirm its molecular formula and provide characteristic fragmentation pathways that could be used for its identification.

The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the intact molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks separated by two mass units. The fragmentation of the molecular ion would likely involve the cleavage of the amide bond, the loss of the isopropyl group, and potentially the elimination of HCl or other small neutral molecules. The relative abundances of the fragment ions would provide clues about the stability of the resulting charged species.

A table outlining the expected significant fragments and their mass-to-charge ratios (m/z) is provided below.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| Data not available | [C₁₀H₁₁Cl₂NO]⁺ (Molecular Ion) | Ionization of the parent molecule |

| Data not available | [C₆H₃Cl₂NH₂]⁺ | Cleavage of the amide bond |

| Data not available | [C₄H₇O]⁺ | Cleavage of the amide bond |

| Data not available | [C₃H₇]⁺ | Loss of the isopropyl group |

Iv. Theoretical and Computational Chemistry Investigations of N 2,3 Dichlorophenyl 2 Methylpropanamide

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. For N-(2,3-dichlorophenyl)-2-methylpropanamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation.

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Key findings would likely reveal the degree of planarity of the amide group and the rotational orientation of the dichlorophenyl ring relative to the propanamide moiety. A computational study on the related compound N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide demonstrated the utility of DFT in obtaining optimized geometries and vibrational wavenumbers. Similar calculations for this compound would provide a foundational understanding of its three-dimensional structure and the spatial arrangement of its constituent atoms.

Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative Data)

This table presents hypothetical data typical of what a DFT calculation would yield for the specified compound. Actual values would require a dedicated computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (Amide) | ~1.24 |

| C-N (Amide) | ~1.36 | |

| N-C (Aryl) | ~1.42 | |

| C-Cl (ortho) | ~1.74 | |

| C-Cl (meta) | ~1.73 | |

| Bond Angles (°) | O=C-N | ~122° |

| C-N-C | ~125° | |

| Dihedral Angles (°) | C(aryl)-C(aryl)-N-C(carbonyl) | ~45-60° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this molecule, the HOMO is expected to be localized primarily on the dichlorophenyl ring and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies

This table contains representative energy values for FMO analysis. Specific values for this compound are not available from the searched sources.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.7 eV | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). This approach provides a quantitative picture of bonding interactions, charge distribution, and intramolecular delocalization effects, also known as hyperconjugation.

For this compound, NBO analysis would quantify the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. Key interactions would likely include the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O), a classic resonance effect that stabilizes the amide bond. Other significant interactions might involve delocalization from the chlorine lone pairs or aromatic π-orbitals into adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger delocalization and greater molecular stability.

Table 3: Principal Intramolecular Interactions via NBO Analysis (Illustrative)

This table shows hypothetical stabilization energies from NBO analysis to illustrate the concept. Data for the specific title compound is not available in the provided search results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=O) | ~ 50-60 | n → π* (Amide Resonance) |

| π (Aryl Ring) | π* (C=O) | ~ 5-10 | π → π* (Conjugation) |

| LP (2) Cl | σ* (C-C) | ~ 1-3 | n → σ* (Hyperconjugation) |

Electrostatic Potential (MEP) Mapping for Molecular Recognition

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto a constant electron density surface, using a color spectrum to indicate charge distribution. Typically, red regions signify negative potential (electron-rich, attractive to electrophiles), blue regions indicate positive potential (electron-poor, attractive to nucleophiles), and green areas represent neutral potential.

An MEP map of this compound would reveal the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. Conversely, the most positive potential would be expected around the amide hydrogen (N-H), identifying it as a potential hydrogen bond donor site. The dichlorophenyl ring would likely show a complex potential distribution, influenced by the electronegative chlorine atoms and the delocalized π-electron system. This analysis is crucial for understanding non-covalent interactions and molecular recognition processes.

Non-Linear Optical (NLO) Properties Calculations

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These properties are critical for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

The first hyperpolarizability (β) is the key parameter for quantifying second-order NLO activity. Molecules with significant NLO properties often possess a strong intramolecular charge transfer (ICT) character, typically arising from electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound does not have a classic donor-acceptor structure, computational analysis could still quantify its NLO response. A study on a related sulfonamide found that the molecule possessed considerable NLO character, with its hyperpolarizability being sensitive to solvent effects. Similar calculations would determine if the title compound is a candidate for NLO applications.

Table 4: Representative Calculated NLO Properties (Illustrative)

This table provides typical value ranges for NLO parameters. Specific calculated values for this compound were not found.

| Parameter | Symbol | Typical Calculated Value | Unit |

| Dipole Moment | μ | 2.0 - 4.0 | Debye |

| Mean Polarizability | α | ~20 x 10-24 | esu |

| First Hyperpolarizability | βtot | 1 - 10 x 10-30 | esu |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models rely on calculating molecular descriptors that encode structural, electronic, or physicochemical features.

If this compound were part of a series of related compounds tested for a specific biological activity (e.g., herbicidal or fungicidal action), a QSAR study could be developed. Molecular descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, dipole moment), and partition coefficients (e.g., logP) would be calculated for each molecule in the series. Statistical methods would then be used to create a regression model correlating these descriptors with the observed activity. Such a model would be valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of its biological target.

Should this compound or its derivatives be identified as biologically active, molecular docking could be used to elucidate their mechanism of action. The simulation would place the compound into the binding site of a target protein, and a scoring function would estimate the binding free energy. The resulting pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic and realistic view of the binding event, assessing the stability of the interactions predicted by docking and providing deeper insight into the thermodynamics of binding.

Vi. Molecular Mechanism of Action Studies

Investigations into Protein-Ligand Binding Mechanisms

The interaction of N-(2,3-dichlorophenyl)-2-methylpropanamide and related compounds with specific proteins is central to their mechanism of action. These interactions can lead to the inhibition of enzymes or the modulation of receptor and ion channel activity.

Inhibition of Photosystem II (for related herbicidal mechanisms)

A significant body of research points towards the inhibition of Photosystem II (PSII) as a primary mechanism of action for many N-phenylamide compounds, a class to which this compound belongs. ucanr.edunih.gov These herbicides disrupt photosynthesis by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. ucanr.edu This binding event blocks the electron transport chain, specifically from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting CO2 fixation and the production of ATP and NADPH necessary for plant growth. ucanr.edunih.gov

The disruption of electron flow in PSII leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in cellular leakage and rapid plant death. ucanr.edu Amides are classified as C2 group PSII inhibitors, indicating their specific binding site on the D1 protein. ucanr.edu While direct experimental data for this compound is limited in the reviewed literature, the structural similarity to known dichlorophenyl-containing PSII inhibitors, such as Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), strongly suggests a comparable mode of action. researchgate.net Structure-activity relationship studies on related N-acylamides have further substantiated the role of the amide core and the substituted phenyl ring in binding to the D1 protein. nih.gov

Table 1: Herbicidal Classes that Inhibit Photosystem II

| Herbicide Class | Example Compound | Primary Target Site |

| Anilides | Propanil (B472794) | D1 quinone-binding protein |

| Ureas | Diuron | D1 quinone-binding protein |

| Triazines | Atrazine (B1667683) | D1 quinone-binding protein |

| Benzimidazoles | - | D1 quinone-binding protein |

| Biscarbamates | - | D1 quinone-binding protein |

| Uracils | - | D1 quinone-binding protein |

Orai1 Calcium Channel Modulation Studies (for N-(3,4-dichlorophenyl)-N-methylpropanamide)

The Orai calcium channels, particularly Orai1, are crucial components of store-operated calcium entry (SOCE), a fundamental process in cellular calcium signaling. mdpi.comnih.govnih.gov While direct studies on the effect of this compound on Orai1 channels were not identified in the reviewed literature, research on related compounds and the general pharmacology of Orai1 modulators provides a basis for potential investigation.

Orai1 channels can be modulated by a variety of small molecules, and their activity is essential for numerous physiological processes, including immune responses and cell proliferation. mdpi.comnih.gov Abnormal Orai1 activity has been implicated in diseases such as cancer. mdpi.com Given that dichlorophenyl moieties are present in some pharmacologically active compounds, exploring the interaction of this compound and its derivatives with Orai1 channels could be a valuable area for future research to uncover novel biological activities beyond its presumed herbicidal effects.

Transient Receptor Potential Channel (TRPC) Targeting (for related compounds)

Transient Receptor Potential (TRPC) channels are a family of non-selective cation channels involved in a wide array of physiological processes. nih.govnih.gov The modulation of TRPC channels by small molecules is an active area of drug discovery. whiterose.ac.uk While there is no direct evidence of this compound targeting TRPC channels, some studies have investigated related structures. For instance, the development of TRPC3/6 inhibitors has been a focus for treating conditions like cardiac hypertrophy. whiterose.ac.uk The structural features of this compound, specifically the dichlorophenyl group, are found in various compounds with biological activity, suggesting that its potential effects on TRPC channels cannot be entirely ruled out and may warrant investigation.

Deubiquitinase Inhibition (for related pyrimidine (B1678525) derivatives)

Deubiquitinases (DUBs) are enzymes that play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating protein stability and function. nih.govmedchemexpress.com The inhibition of DUBs has emerged as a promising strategy in cancer therapy. nih.govfrontiersin.org Although no direct link between this compound and DUB inhibition has been established, some studies have explored pyrimidine derivatives, which can be conceptually related to the amide structure, as DUB inhibitors. medchemexpress.com Given the diverse chemical space of DUB inhibitors, future screening efforts could potentially identify activity for compounds containing a dichlorophenyl-amide scaffold.

Elucidation of Molecular Pathways and Cellular Processes Modulated by this compound Derivatives

The broader cellular consequences of exposure to this compound and its derivatives are likely linked to their primary molecular targets. In the context of its herbicidal action, the primary modulated pathway is photosynthesis. nih.gov

Beyond this, studies on related dichlorophenyl compounds offer insights into other potential cellular effects. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to induce oxidative stress and activate the AMPKα signaling pathway, leading to apoptosis in pancreatic β-cells. nih.gov While 2,4-D is structurally distinct from this compound, this highlights that dichlorophenyl-containing compounds can impact fundamental cellular processes like apoptosis and metabolic signaling. Another study on a derivative of diclofenac, which contains a 2,6-dichlorophenyl group, demonstrated modulation of cytokine levels and caspase-3 activity in a model of cerebral ischemia-reperfusion, indicating an influence on inflammatory and apoptotic pathways. nih.gov

Table 2: Potential Cellular Processes Modulated by Dichlorophenyl-Containing Compounds

| Cellular Process | Affected Molecule/Pathway | Compound Class |

| Photosynthesis | Photosystem II (D1 protein) | Dichlorophenyl amides |

| Apoptosis | Caspase-3, Bcl-2/Bax | 2,4-Dichlorophenoxyacetic acid |

| Inflammation | Cytokine levels (e.g., TNF-α, IL-1β) | 2,6-Dichlorophenyl derivative |

| Oxidative Stress | Reactive Oxygen Species (ROS) | 2,4-Dichlorophenoxyacetic acid |

| Metabolic Signaling | AMPKα | 2,4-Dichlorophenoxyacetic acid |

Mechanistic Insights from Comparative Analysis with Known Ligands

Comparative analysis of this compound with well-characterized ligands for specific targets can provide valuable mechanistic insights. In the context of its herbicidal activity, comparing its predicted binding mode within the QB pocket of the D1 protein to that of established PSII inhibitors like Diuron and atrazine is a key strategy. researchgate.net Such analyses, often employing computational modeling and molecular docking, can help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. researchgate.net These studies can also explain structure-activity relationships, for instance, why the presence and position of the chlorine atoms on the phenyl ring are critical for herbicidal efficacy.

For other potential targets, comparative analyses are more speculative due to the lack of direct evidence. However, should this compound or its derivatives show activity against, for example, an ion channel or a DUB, comparing their mode of action to known activators or inhibitors of that target would be essential to understand the structural basis of their activity and to guide the design of more potent and selective analogs. mdpi.comnih.gov

Vii. Research on Derivatives and Analogues of N 2,3 Dichlorophenyl 2 Methylpropanamide

Synthesis and Evaluation of Pyridinyl-Oxadiazole Linked N-(Dichlorophenyl)Propanamide Derivatives

The synthesis of 1,2,4-oxadiazoles is a well-established area of medicinal chemistry, often involving the acylation of amidoximes with various reagents like carboxylic acid chlorides or anhydrides, followed by cyclodehydration. researchgate.net One common method involves reacting amidoximes with acylating agents in the presence of a base such as pyridine (B92270), which can also act as the solvent. Subsequent heating of the intermediate O-acylamidoxime can lead to the formation of the 1,2,4-oxadiazole (B8745197) ring. researchgate.net Another approach is the 1,3-dipolar cycloaddition of N-oxides with compounds containing triple bonds, like nitriles. researchgate.net

While general methods for creating pyridine-based 1,3,4-oxadiazole (B1194373) derivatives are known, for instance, as fluorescent sensors for metal ions like Ag+, direct and specific research detailing the synthesis and evaluation of pyridinyl-oxadiazole moieties linked directly to an N-(dichlorophenyl)propanamide core is not extensively documented in publicly available literature. nih.gov Such a hybrid molecule would theoretically merge the structural features of the dichlorophenylpropanamide with the pharmacological properties associated with the pyridinyl-oxadiazole group, which has been explored for applications such as GSK-3β inhibition in the context of Alzheimer's disease research. jchemrev.com The creation of such a derivative would likely involve the functionalization of either the N-(dichlorophenyl)propanamide to prepare an amidoxime (B1450833) for subsequent reaction with a pyridine carboxylic acid derivative, or vice-versa.

Hydroxylated N-(Dichlorophenyl)Propanamide Analogues and Their Research Applications

Hydroxylation represents a key metabolic pathway for many xenobiotics, including arylamide compounds. Research on the closely related herbicide, propanil (B472794), which is N-(3,4-dichlorophenyl)propanamide, has shown that it undergoes metabolic hydroxylation in hepatic microsomal systems. Specifically, studies in rats have identified that propanil can be hydroxylated at the 2'-position of the dichloroaniline ring. nih.gov This metabolic transformation is catalyzed by cytochrome P450 enzymes. The induction of these enzymes by various compounds can, in turn, affect the rate of propanil hydroxylation. nih.gov

While the metabolism of propanil to a hydroxylated form is established, extensive research into the specific applications of these isolated hydroxylated analogues is limited. The process of aromatic hydroxylation is a common phase-I metabolic reaction that generally serves to increase the water solubility of a compound, facilitating its excretion from the body. youtube.com The formation of such metabolites is crucial for toxicological assessments and understanding the compound's environmental fate. tind.io However, dedicated studies on the synthesis and subsequent research applications of isolated hydroxylated N-(2,3-dichlorophenyl)-2-methylpropanamide or its 3,4-dichloro analogue are not prominent in the available scientific literature.

Exploration of N-Methylated Derivatives (e.g., N-(3,4-dichlorophenyl)-N-methylpropanamide) in Research

The N-methylated analogue, N-(3,4-dichlorophenyl)-N-methylpropanamide, has been utilized in various research contexts. It serves as a model compound for investigating the mechanisms of action and environmental degradation pathways of propanil-like herbicides. acs.org In biological studies, it is used to probe effects on plant physiology, particularly its role in the inhibition of photosynthesis. acs.org

More recently, N-(3,4-dichlorophenyl)-N-methylpropanamide has been identified as a potential inhibitor of Orai1 calcium channels. acs.org Orai1 is a critical component of the Ca2+ release-activated Ca2+ (CRAC) channel, which is involved in numerous cellular functions, including immune cell activation. nih.gov The gating of Orai1 channels is a complex process initiated by the interaction with the STIM1 protein, an endoplasmic reticulum Ca2+ sensor. nih.gov The discovery of small molecule inhibitors like the N-methylated derivative is significant for studying the physiological roles of these channels.

Furthermore, research into structurally related compounds has revealed other potential activities. For example, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, which shares the N-methyl-N-(dichlorophenyl)acetamide core, has been developed as a highly potent opioid kappa agonist, demonstrating analgesic effects. wikipedia.org This finding suggests that the N-methylated dichlorophenyl amide scaffold can be adapted to target diverse biological receptors. wikipedia.org

Table 1: Research Applications of N-Methylated Derivatives

| Derivative | Research Area | Key Findings | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-N-methylpropanamide | Herbicide Chemistry | Model compound for studying herbicide action and degradation. | acs.org |

| N-(3,4-dichlorophenyl)-N-methylpropanamide | Cell Biology | Potential inhibitor of Orai1 calcium channels. | acs.org |

Aryl-Substituted Piperazine (B1678402) Linked Amide Derivatives in Receptor Studies

A significant area of research has been the incorporation of a piperazine linker to the dichlorophenyl moiety, leading to the development of derivatives with high affinity for specific neuroreceptors. A notable series of compounds, N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, has been synthesized and evaluated for their activity at dopamine (B1211576) receptors. rsc.org

These derivatives have shown remarkable potency and selectivity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). The D3 receptor is a target for developing medications for neuropsychiatric disorders, including drug addiction. The amide group in these structures was found to be crucial for high-affinity binding to the D3R. Replacing the amide with a methyleneamine linker dramatically reduced D3R binding affinity by over 100-fold, highlighting the importance of this functional group for receptor interaction. rsc.org

Structure-activity relationship (SAR) studies have identified specific analogues with exceptional selectivity. For instance, compounds 8d and 8j from one study demonstrated nanomolar binding affinities for D3R and over 1000-fold selectivity against D2R. rsc.org These findings underscore the potential of using the N-(dichlorophenyl)piperazine scaffold to design highly selective ligands for neurological targets. rsc.orgresearchgate.net

Table 2: Dopamine Receptor Binding Affinities of Select Piperazine Derivatives

| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R Selectivity (over D2R) | Reference |

|---|---|---|---|---|

| 8d | 6.1 | >10000 | >1639 | rsc.org |

| 8j | 2.6 | 4270 | 1642 | rsc.org |

| 8h | 13 | 1710 | 132 | rsc.org |

| 8l | 12 | 1610 | 134 | rsc.org |

| 8n | 13 | 2400 | 185 | rsc.org |

Design and Synthesis of Novel Scaffolds based on the N-(Dichlorophenyl)Propanamide Core

The N-aryl amide structure present in N-(dichlorophenyl)propanamide serves as a versatile starting point for the synthesis of more complex, heterocyclic scaffolds. Various synthetic methodologies can be applied to achieve molecular diversification through intramolecular cyclization reactions.

One such strategy involves the intramolecular cyclization of N-aryl amides to generate 3-amino oxindoles, a privileged scaffold in medicinal chemistry. This type of reaction can proceed via the formation of a 2-azaallyl anion which then cyclizes onto the N-aryl ring. rsc.org This approach provides a pathway to novel oxindole (B195798) structures from readily available starting materials.

Another powerful technique is the use of radical cyclization cascades. The addition of a radical to an appropriately modified N-aryl amide can trigger a cascade of bond-forming events, leading to the rapid construction of complex polycyclic systems. acs.orgacs.org For example, N-amidyl radicals can be generated and subsequently participate in cyclizations to form highly functionalized heterocyclic scaffolds like indolo[2,1-a]isoquinolinones or dihydropyridinones. acs.orgacs.org

While these synthetic strategies demonstrate the potential for transforming N-aryl amides into novel and diverse molecular architectures, specific examples of their application starting directly from this compound to create new, named scaffolds are not extensively detailed in the current body of scientific literature. The application of these methods would, however, represent a rational approach to expanding the chemical space around this core structure.

Viii. Environmental Fate and Degradation Research from an Academic Perspective

Pathways of Degradation for N-(2,3-Dichlorophenyl)-2-Methylpropanamide and Related Amides in Environmental Systems

The environmental degradation of this compound can be anticipated to proceed through several key abiotic and biotic pathways, primarily hydrolysis, photolysis, and microbial degradation. While specific studies on this compound are limited, extensive research on related acylanilide and chloroaniline compounds provides a strong basis for predicting its environmental transformation.

Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis, which involves the cleavage of the amide bond to yield 2,3-dichloroaniline (B127971) and isobutyric acid. The rate of hydrolysis is influenced by pH and temperature. Generally, amide hydrolysis is slow at neutral pH and is catalyzed by acidic or alkaline conditions. For some related pesticides, hydrolysis is a significant degradation pathway in water and soil. For instance, the hydrolysis of the herbicide propanil (B472794) (3',4'-dichloropropionanilide) is a key transformation process. Studies on other pesticides have shown that hydrolysis half-lives can range from days to years, depending on the specific chemical structure and environmental conditions. nih.gov For example, a study on the bactericide Fubianezuofeng showed that its hydrolysis half-life was 14.44 days at pH 5 and 1.60 days at pH 7. nih.gov

Photolysis: Photodegradation, or the breakdown of compounds by light, is another important abiotic degradation pathway, particularly in surface waters and on soil surfaces. The aromatic ring and the chlorine substituents in this compound can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. Photolysis of chloroaniline compounds often involves dechlorination, hydroxylation of the aromatic ring, and polymerization. For the related compound p-chloroaniline, it is known to decompose in the presence of light and air. nih.gov The photolysis of another pesticide, chlorfenapyr, which also contains a dichlorophenyl group, was found to have a half-life of about 75 days on soil surfaces. nih.gov

Primary Degradation Products: The initial transformation of this compound through these pathways is expected to produce several key intermediates.

2,3-Dichloroaniline: This is a primary and significant degradation product resulting from the hydrolysis of the amide bond. 2,3-Dichloroaniline itself is subject to further environmental transformations.

Monochloro-derivatives: Reductive dechlorination, a process that can be mediated by both abiotic and biotic factors, may lead to the formation of monochlorinated propanamides.

Hydroxylated products: Photolytic and microbial oxidation can introduce hydroxyl groups onto the aromatic ring, forming various dichlorohydroxyphenyl-2-methylpropanamide isomers.

Microbial Metabolism Studies and Bioremediation Potential of Related Compounds

Microbial degradation is a fundamental process that determines the ultimate fate of many organic pollutants in the environment. nih.gov Various microorganisms, including bacteria and fungi, have been shown to metabolize and even mineralize herbicides and pesticides with structures similar to this compound. nih.govnih.gov

Bacterial Degradation: Bacteria play a crucial role in the breakdown of acylanilide herbicides. Strains of Pseudomonas, Bacillus, Arthrobacter, and Achromobacter have been identified as being capable of degrading chloroaniline-based pesticides. guilan.ac.ir For example, several Bacillus species, including B. silvestris, B. niacini, and B. cereus, have been isolated from soil and have demonstrated the ability to degrade acetanilide (B955) herbicides. nih.gov The primary mechanism of bacterial attack on amide herbicides often involves an amidase enzyme, which catalyzes the hydrolysis of the amide bond, releasing the corresponding aniline (B41778) and carboxylic acid. For instance, the herbicide propanil is readily hydrolyzed by microbial amidases to 3,4-dichloroaniline (B118046).

Once formed, the chlorinated aniline can be further degraded through pathways involving dioxygenase enzymes that open the aromatic ring, eventually leading to mineralization (conversion to CO2, water, and chloride ions). The bioremediation of sites contaminated with these compounds often relies on the metabolic capabilities of indigenous or introduced microbial populations. researchgate.netresearchgate.netresearchgate.net

Fungal Degradation: Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated compounds. nih.govresearchgate.net Fungi utilize extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which have a broad substrate specificity and can initiate the degradation of complex molecules. The fungus Isaria fumosorosea has been shown to efficiently degrade p-chloroaniline, with the cytochrome P450 monooxygenase system playing a significant role in its metabolism. mdpi.comcmes.org Fungal degradation pathways for chlorinated aromatics can involve hydroxylation, dechlorination, and ring cleavage. nih.gov

The potential for bioremediation of this compound and its degradation products is promising, given the diverse metabolic capabilities of soil and aquatic microorganisms towards related chemical structures.

Table 1: Microorganisms Involved in the Degradation of Related Amide and Chloroaniline Compounds

| Microorganism | Compound Degraded | Key Enzymes/Pathways | Reference |

|---|---|---|---|

| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | Amidase | guilan.ac.ir |

| Achromobacter sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | Amidase | guilan.ac.ir |

| Bacillus silvestris | Acetanilide herbicides (e.g., alachlor) | Not specified | nih.gov |

| Isaria fumosorosea | p-Chloroaniline | Cytochrome P450 monooxygenase | mdpi.comcmes.org |

| Aspergillus niger | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Hydroxylation, side-chain cleavage | nih.gov |

Advanced Analytical Methods for Tracking Environmental Transformation Products

To understand the environmental fate of this compound, it is essential to have robust analytical methods capable of detecting and quantifying the parent compound and its various transformation products at low concentrations in complex environmental matrices like soil and water.

Chromatographic Techniques: Modern analytical chemistry relies heavily on chromatographic methods coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound and its aniline degradation products, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. GC-MS provides both high separation efficiency and definitive identification based on the mass spectrum of the compound. researchgate.netbaua.deoaepublish.comnih.gov Methods have been developed for the determination of chloroanilines in various samples using GC-MS. epa.govresearchgate.netbaua.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for analyzing a wide range of pesticide residues, including polar and non-volatile transformation products that are not amenable to GC analysis. nih.gov The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the detection of trace levels of contaminants in complex mixtures with minimal sample cleanup. This technique is particularly well-suited for tracking the appearance and disappearance of the parent compound and its metabolites in degradation studies.

Sample Preparation: Effective sample preparation is critical for accurate analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate and concentrate the analytes of interest from water and soil samples, removing interfering matrix components before instrumental analysis.

Table 2: Analytical Techniques for Related Compounds

| Technique | Analytes | Matrix | Key Features | Reference |

|---|---|---|---|---|

| GC-MS | Chloroanilines | Water, Air | High selectivity and sensitivity, suitable for volatile compounds. | researchgate.netbaua.denih.gov |

| LC-MS/MS | Endocrine-disrupting compounds, pesticide metabolites | Greywater, Drinking Water | Ideal for polar and non-volatile compounds, high sensitivity and specificity. | nih.gov |

| HPLC-UV | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | Plasma, Tissue | Robust and widely available, suitable for compounds with a UV chromophore. |

Theoretical Prediction of Environmental Persistence and Reactivity

In addition to experimental studies, theoretical models are increasingly used to predict the environmental fate and potential toxicity of chemicals. Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can provide valuable screening-level assessments of a compound's properties based on its chemical structure. nih.govepisuite.devnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity. nih.gov For environmental assessment, QSARs can predict properties such as:

Log Kow (Octanol-Water Partition Coefficient): This parameter indicates a chemical's tendency to partition between fatty tissues and water, which is related to its potential for bioaccumulation.

Biodegradability: Models can predict the likelihood and rate of a chemical's biodegradation.

Soil Adsorption Coefficient (Koc): This value predicts how strongly a chemical will bind to soil organic matter, which affects its mobility and bioavailability.

Aquatic Toxicity: QSARs can estimate the toxicity of a chemical to various aquatic organisms. nih.gov

EPI Suite™: The Estimation Program Interface (EPI) Suite™ is a widely used software package developed by the U.S. Environmental Protection Agency (EPA) that incorporates a collection of QSAR models to predict the physical/chemical properties and environmental fate of organic compounds. nih.govepa.gov By inputting the chemical structure of this compound, EPI Suite™ can generate estimates for its melting point, boiling point, vapor pressure, water solubility, Log Kow, biodegradation potential, and partitioning behavior in different environmental compartments (air, water, soil). These predictions, while not a substitute for experimental data, are valuable for initial risk screening and for prioritizing chemicals for further testing.

Table 3: Predicted Environmental Fate Parameters for a Related Compound (Diuron) from QSAR analysis

| Parameter | Predicted Outcome for Diuron | Implication | Reference |

|---|---|---|---|

| Toxicity to Algae | Specific toxicant | Inhibits photosynthesis (photosystem II inhibitor). | nih.gov |

| Toxicity to Daphnids | Baseline toxicant (narcotic) | Toxicity is related to its general lipophilicity. | nih.gov |

| Toxicity of 3,4-dichloroaniline (degradation product) to Algae | Baseline toxicant | Loss of specific herbicidal activity. | nih.gov |

| Toxicity of 3,4-dichloroaniline (degradation product) to Daphnids | Specific toxicant | Increased toxicity compared to the parent compound. | nih.gov |

The application of these theoretical models to this compound would provide valuable insights into its likely environmental behavior, guiding further experimental research and risk assessment efforts.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2,3-dichlorophenyl)-2-methylpropanamide?

The synthesis typically involves coupling 2,3-dichloroaniline with 2-methylpropanoyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts. Key parameters include:

- Solvent choice : Dichloromethane or DMF for solubility and inertness .

- Temperature : Room temperature to mild heating (25–60°C) to avoid side reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the amide proton appears as a singlet near δ 8.5–9.0 ppm, while aromatic protons from the dichlorophenyl group resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC/MS) validates molecular weight and fragmentation patterns .

- Melting Point and TLC : Melting point consistency (e.g., 94–124°C in analogs) and Rf values (e.g., 0.58–0.69) assess purity .

Q. How can researchers optimize yield during multi-step synthesis?

- Intermediate purification : Use flash chromatography after each step to remove unreacted starting materials .

- Protecting groups : Temporarily shield reactive sites (e.g., amines) to prevent undesired side reactions .

- Automated reactors : For precise control of temperature and stirring rates in industrial-scale protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent modification : Replace the 2-methylpropanamide group with bulkier tert-butyl or fluorinated groups to improve target binding .

- Bioisosteric replacement : Substitute the dichlorophenyl ring with thiophene or pyridine moieties to modulate electronic effects .

- Activity assays : Test analogs against biological targets (e.g., enzymes or receptors) using IC50/Ki measurements to correlate structural changes with potency .

Q. What crystallographic methods resolve the compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key steps include:

Q. How should researchers address contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., buffer pH, incubation time) .